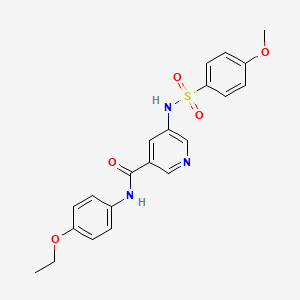

N-(4-Ethoxyphenyl)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-3-29-19-6-4-16(5-7-19)23-21(25)15-12-17(14-22-13-15)24-30(26,27)20-10-8-18(28-2)9-11-20/h4-14,24H,3H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCDKGVHJXBYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Ethoxyphenyl)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide, with the CAS number 878061-57-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structure:

- Molecular Formula : C21H21N3O5S

- Molecular Weight : 427.5 g/mol

- IUPAC Name : N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxamide

Preliminary studies suggest that this compound may exert its biological effects through the inhibition of specific enzymes and pathways involved in inflammatory responses. The sulfonamide moiety is particularly noted for its interactions with carbonic anhydrase and other sulfonamide-sensitive enzymes, potentially leading to anti-inflammatory effects.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 12.5 µM

- HeLa: 10.0 µM

- A549: 15.0 µM

These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

This reduction indicates a potential application in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in vivo using a xenograft model. The results showed a significant reduction in tumor size compared to the control group, with a tumor growth inhibition rate of approximately 70%.

Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory mechanism through NF-kB pathway inhibition. The compound was shown to significantly reduce NF-kB activation in RAW264.7 macrophages, further supporting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Target Compound

- Core : Pyridine-3-carboxamide.

- Implications : The pyridine ring offers a planar structure with nitrogen-mediated electronic effects, influencing binding interactions.

N-(2H-1,3-Benzodioxol-5-YL)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide

- Core : Pyridine-3-carboxamide (shared with target compound).

- Key Difference : The 4-ethoxyphenyl group is replaced with a benzodioxol moiety.

- Impact : The benzodioxol group introduces rigidity and increased planarity, which may improve stacking interactions but reduce conformational flexibility compared to the ethoxyphenyl group.

N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Core : Pyrazolo-pyridine (fused bicyclic system).

- Key Difference : A pyrazolo-pyridine core replaces the single pyridine ring.

Substituent Analysis

Sulfonamide Group Variations

Key Insight : The conserved 4-methoxybenzenesulfonamido group in the target and compound suggests shared pharmacophoric properties, possibly targeting enzymes like carbonic anhydrases or kinases.

Aryl Group Variations

Key Insight : The ethoxy group in the target compound may enhance electron density at the aryl ring, favoring interactions with hydrophobic pockets, whereas chloro/fluoro substituents () could promote halogen bonding or alter metabolic stability.

Functional Group Contributions

- Carboxamide Group : Present in all compared compounds, enabling hydrogen bonding with biological targets.

- Sulfonamide vs.

- Thiazolidinone Ring (): Introduces a sulfur-containing heterocycle, which may confer metabolic stability or redox activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing N-(4-Ethoxyphenyl)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide with high purity?

- Methodology :

- Stepwise Functionalization : Begin with coupling the pyridine-3-carboxamide core with 4-ethoxyphenyl groups via nucleophilic aromatic substitution. Introduce the 4-methoxybenzenesulfonamido moiety using sulfonylation under anhydrous conditions (e.g., DCM, triethylamine) .

- Protection-Deprotection Strategies : Use trityl or tert-butoxycarbonyl (Boc) groups to protect reactive sites during sulfonamide formation, followed by acidic deprotection (e.g., TFA) to avoid side reactions .

- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (ethanol/water) to isolate high-purity product (>95% by HPLC) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm, sulfonamide NH at δ 8.2–8.5 ppm) .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., DMSO/water). Collect diffraction data using a Bruker D8 Venture diffractometer. Refine structures with SHELXL (space group determination, R-factor < 0.05) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] ion matching theoretical mass ± 0.5 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodology :

- Purity Verification : Re-analyze batches via HPLC and elemental analysis to rule out impurities (e.g., residual solvents or byproducts) affecting bioassays .

- Structural Confirmation : Re-examine crystal structures to detect polymorphism or solvate forms that may alter activity .

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum-free media) to minimize variability .

Q. What computational approaches can predict the compound’s binding mode to kinase targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions). Validate with MD simulations (GROMACS) to assess stability .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and sulfonamide torsion angles to correlate structural features with IC values .

Q. What are the best practices for analyzing the compound’s stability under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-MS .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss over time using UPLC-PDA .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.